molecular formula C8H14N2O B011198 hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one CAS No. 109814-50-8

hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one

Cat. No. B011198
CAS RN: 109814-50-8
M. Wt: 154.21 g/mol
InChI Key: DPTQSVONRGAROK-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one, commonly known as CPP-115, is a novel drug compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-Aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels in the brain, which has been linked to the treatment of various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Properties of Heterocyclic Systems

  • Research on the synthesis and properties of N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]pyrazinones has led to the discovery of novel heterocyclic systems. These compounds demonstrate ring-chain tautomerism and have been transformed into a variety of new heterocyclic structures, indicating a broad potential for chemical diversity and application in medicinal chemistry (G. Mokrov et al., 2011).

Biological Evaluation and Potential Therapeutic Applications

  • Novel hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines have been synthesized and evaluated as potent and selective 5-HT(2C) receptor agonists. These compounds exhibit outstanding selectivity profiles, excellent hERG and phospholipidosis properties, highlighting their potential as therapeutic agents (H. Richter et al., 2006).

Facile Synthesis Techniques

  • A series of compounds containing the 1H-pyrazino[1,2-a]quinoxaline-1,5(6H)-dione scaffold have been synthesized using a one-pot procedure under microwave irradiation. This method facilitates the synthesis of target compounds, which could be applied to construct diverse compound libraries for high-throughput screening in medicinal chemistry (Xiao-Yan Zhang et al., 2015).

Exploration of Unconquered Chemical Space

  • An exploratory heterocyclic library known as 'VEHICLe' contains over 200 unconquered bicyclic heteroaromatic rings with potential medicinal interest. This initiative has led to the synthesis and evaluation of previously unexplored heterocyclic ring scaffolds, contributing significantly to the expansion of chemical diversity and innovation in drug development (S. Thorimbert et al., 2018).

properties

IUPAC Name

1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQSVONRGAROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627647
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109814-50-8
Record name Octahydro-4H-pyrido[1,2-a]pyrazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydro-1H-pyrido[1,2-a]pyrazin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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